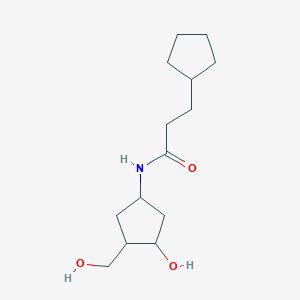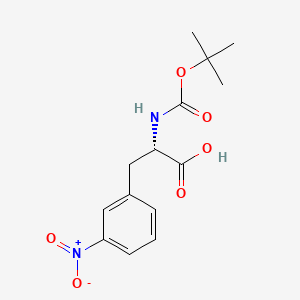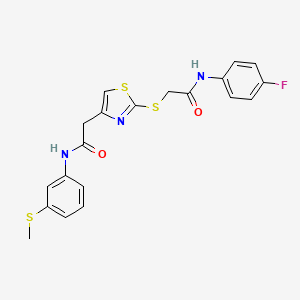
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide, also known as CPTH-127, is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest due to its ability to inhibit histone acetyltransferases, which are enzymes that play a key role in the regulation of gene expression. In
Mécanisme D'action
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide works by inhibiting the activity of histone acetyltransferases, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and inhibition of histone acetyltransferases can lead to changes in gene expression patterns. By inhibiting histone acetyltransferases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide are still being studied, but early research has shown that it can alter gene expression patterns and affect cellular processes such as cell growth and differentiation. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potent inhibitory activity against histone acetyltransferases, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. However, one limitation of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in scientific research. One area of interest is the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in combination with other drugs or compounds to enhance its therapeutic potential. Another area of interest is the study of the long-term effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide on cellular processes and gene expression patterns. Finally, the development of more selective inhibitors of histone acetyltransferases could lead to the development of more targeted therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide involves the reaction of 5-methyl-2-propan-2-ylcyclohexanone with thiosemicarbazide, followed by reaction with ethyl chloroacetate to form the desired compound. This synthesis method has been described in detail in the scientific literature and has been shown to be reliable and reproducible.
Applications De Recherche Scientifique
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferases. In neurodegenerative diseases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress. In epigenetics, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to alter the expression of genes involved in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-13(2)15-5-4-14(3)10-16(15)22-11-17(21)20-18(12-19)6-8-23-9-7-18/h13-16H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLZNPDAPYJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)NC2(CCSCC2)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(methylthio)pyridin-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2995833.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)
![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)
![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)
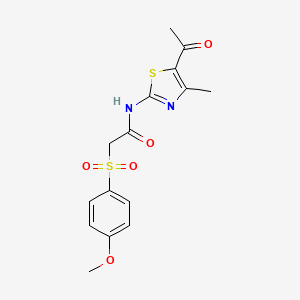
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)
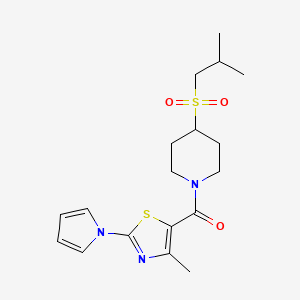
![(E)-5-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2995847.png)
